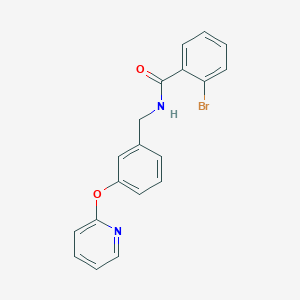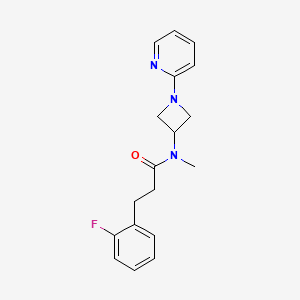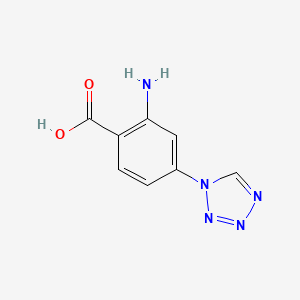![molecular formula C18H16Cl2N2O2 B2863971 2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide CAS No. 819807-03-9](/img/structure/B2863971.png)
2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide” is a complex organic molecule that contains an indole and a dichlorophenoxy group. Indoles are a class of compounds that are part of many biologically active substances . The dichlorophenoxy group is commonly found in certain types of herbicides .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Aplicaciones Científicas De Investigación
Medicine: Tubulin Inhibition and Cancer Therapy
This compound has been studied for its potential as a tubulin inhibitor, which is significant in cancer therapy. Tubulin inhibitors disrupt microtubule dynamics, which are crucial for cell division. By targeting the colchicine binding site in tubulin, analogues of this compound have shown promise in inhibiting cancer cell migration and overcoming drug resistance in cancer cells .
Agriculture: Herbicide Development
In agriculture, derivatives of this compound have been explored for their herbicidal activity. The aim is to develop selective herbicides that target weeds without affecting crops. The compound’s mode of action includes the inhibition of essential plant growth processes, leading to the death of unwanted vegetation .
Biotechnology: Fluorophores for OLEDs
In biotechnology, the compound’s derivatives are used to create fluorophores with high fluorescence quantum yield and thermal stability. These properties make them suitable for use in organic light-emitting diodes (OLEDs), which are used in display and lighting technologies .
Environmental Science: Pollution Remediation
Research in environmental science has focused on the compound’s role in pollution remediation. Its chemical structure allows it to bind with pollutants, facilitating their breakdown and removal from the environment. This application is crucial in the detoxification of contaminated sites .
Materials Science: Electroluminescence
The compound’s derivatives have been utilized in materials science to develop materials with electroluminescent properties. These materials are used in the creation of devices that emit light in response to an electric current, such as LEDs .
Chemistry: Synthesis of Heterocycles
In chemistry, the compound is used in the synthesis of heterocycles, which are rings containing at least two different elements as members of its ring(s). These heterocycles are foundational structures in many pharmaceuticals and are used to create a wide range of functional molecules .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, are often involved in various biological processes .
Mode of Action
Indole derivatives are known to act as serotonin release agents and enhancers of serotonin activity .
Biochemical Pathways
Indole derivatives are known to be involved in various biological processes .
Pharmacokinetics
The compound’s melting point is 28-31℃, boiling point is 118-120 °c (press: 0003 Torr), and its density is 1187 . These properties may influence its bioavailability.
Result of Action
Indole derivatives are known to have various biological activities .
Action Environment
The compound’s storage conditions are 2-8°c , indicating that temperature may affect its stability.
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-13-5-6-17(15(20)9-13)24-11-18(23)21-8-7-12-10-22-16-4-2-1-3-14(12)16/h1-6,9-10,22H,7-8,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCMAFJEEXEVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2863890.png)



![3-Chloro-2-[1-(2,4-dichlorophenoxy)ethyl]-5-(trifluoromethyl)pyridine](/img/structure/B2863897.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2863900.png)
![4,7,7-trimethyl-N-(4-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2863901.png)
![4-{6-[(2-Methoxyethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}butanoic acid](/img/structure/B2863903.png)

![2,5-dimethyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2863906.png)
![3-(3-Amino-4-fluorophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2863907.png)

![4-phenyl-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2863910.png)